molecular formula C24H17FN2O5S2 B2715317 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine CAS No. 946301-30-0

3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine

Cat. No.: B2715317
CAS No.: 946301-30-0
M. Wt: 496.53
InChI Key: GVJXFJHDJMEFCH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine is a thiophene-based compound featuring a sulfonyl group (C₆H₅SO₂), a benzodioxole carbonyl moiety, and a 4-fluorophenylamine substituent. Its molecular formula is C₂₅H₁₈FN₂O₅S₂ (assuming structural similarity to BA98455, which shares the benzodioxole-carbonyl and fluorophenylamine groups but differs in sulfonyl substituents) . The thiophene core provides a planar aromatic system, while the sulfonyl and benzodioxole groups enhance electron-withdrawing properties and metabolic stability.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5S2/c25-15-7-9-16(10-8-15)27-24-23(34(29,30)17-4-2-1-3-5-17)20(26)22(33-24)21(28)14-6-11-18-19(12-14)32-13-31-18/h1-12,27H,13,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXFJHDJMEFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzodioxol moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

5-(2H-1,3-Benzodioxole-5-Carbonyl)-N2-(2-Fluorophenyl)-3-(4-Methoxybenzenesulfonyl)Thiophene-2,4-Diamine (BA98455)

  • Molecular Formula : C₂₅H₁₉FN₂O₆S₂
  • Key Differences :
    • Sulfonyl Group : 4-Methoxybenzenesulfonyl (vs. unsubstituted benzenesulfonyl in the target compound).
    • Fluorophenyl Position : 2-Fluorophenyl (vs. 4-fluorophenyl).
  • Implications: The 4-methoxy group enhances solubility due to its polar nature but may reduce metabolic stability compared to the unsubstituted benzenesulfonyl group.

Triazole Derivatives from International Journal of Molecular Sciences (2014)

  • Example Compound : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones [7–9]
  • Molecular Framework : Triazole core (vs. thiophene in the target compound).
  • Key Features :
    • Tautomerism between thione and thiol forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
    • Substituents: Dual fluorophenyl groups (2,4-difluorophenyl) and variable sulfonyl groups (X = H, Cl, Br).
  • Implications: Triazole cores exhibit stronger hydrogen-bonding capacity than thiophenes, influencing target selectivity. The 2,4-difluorophenyl group increases lipophilicity compared to mono-fluorinated analogues .

Core Structure Variants: Thiazoles and Triazolothiadiazoles

2-(4-Chlorophenyl)Sulfonyl-N-(3-Methoxypropyl)-4-(4-Methylphenyl)Sulfonyl-1,3-Thiazol-5-Amine

  • Molecular Formula : C₂₀H₂₂ClN₃O₄S₃
  • Key Differences :
    • Core : Thiazole (vs. thiophene).
    • Substituents : Chlorophenyl and methylphenyl sulfonyl groups.
  • Implications :
    • Thiazoles are more electronegative, enhancing π-π stacking interactions.
    • Bulkier substituents (e.g., methylphenyl) reduce solubility but improve membrane permeability .

Triazolothiadiazoles with Antiviral Activity

  • Example : 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles
  • Key Features :
    • Fused triazole-thiadiazole core (vs. thiophene).
    • Substituents: Methyl ethers and bromine.
  • Implications :
    • Demonstrated antiviral activity against cucumber mosaic virus, suggesting thiophene derivatives may similarly target viral proteases or polymerases .

Comparative Analysis of Molecular Properties

Property Target Compound BA98455 Triazole [7–9] Thiazole Derivative
Core Structure Thiophene Thiophene Triazole Thiazole
Molecular Weight ~526 g/mol (estimated) 526.5566 g/mol ~450–500 g/mol 520.06 g/mol
Sulfonyl Group Benzenesulfonyl 4-Methoxybenzenesulfonyl 4-X-Phenylsulfonyl (X=H,Cl,Br) 4-Chloro-/4-Methylphenyl
Fluorophenyl Position 4-Fluorophenyl 2-Fluorophenyl 2,4-Difluorophenyl N/A
Key IR Bands C=O (1663–1682 cm⁻¹, if present) Not reported νC=S (1247–1255 cm⁻¹) Not reported
Synthetic Route Not detailed in evidence Commercial synthesis Hydrazide-isothiocyanate condensation Halogenation and sulfonylation

Biological Activity

3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C20H18FNO5S
  • Molecular Weight: 397.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition: Compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Antioxidant Activity: The presence of the methylenedioxyphenyl group is known to scavenge free radicals, contributing to its antioxidant properties.
  • Cellular Effects: The compound may induce cytotoxic effects in certain cancer cell lines, although specific data on this compound is limited.

Biological Activity and Case Studies

Several studies have investigated the biological effects of related compounds and derivatives. Below are summarized findings from relevant research:

StudyCompoundBiological ActivityFindings
Similar benzodioxole derivativesAnticancerInduced apoptosis in breast cancer cell lines.
Benzodioxole-based inhibitorsAnti-inflammatoryShowed significant reduction in COX enzyme activity.
Thiophene derivativesAntioxidantExhibited strong free radical scavenging activity.

Research Findings

  • Anticancer Potential: A study demonstrated that benzodioxole derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. The specific compound under discussion may share similar apoptotic mechanisms due to structural similarities .
  • Anti-inflammatory Effects: Research indicates that compounds with a benzodioxole moiety can significantly inhibit COX enzymes, leading to reduced inflammation and pain relief in experimental models .
  • Antioxidant Properties: The antioxidant capacity of this class of compounds has been well-documented. They are capable of neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Q & A

Q. Q1: What are the key methodological considerations for synthesizing this compound, particularly in achieving regioselective functionalization of the thiophene core?

Answer: The synthesis requires careful optimization of reaction conditions to ensure regioselective sulfonylation and benzodioxole-carbonyl coupling. A multi-step approach is typically employed:

Thiophene Core Activation : Use of Lewis acids (e.g., AlCl₃) to activate the thiophene ring for sulfonylation at the 3-position .

Benzodioxole-Carbonyl Coupling : Pd-catalyzed cross-coupling reactions under inert atmospheres to attach the 2H-1,3-benzodioxole-5-carbonyl moiety at the 5-position .

Fluorophenyl Amine Functionalization : Nucleophilic aromatic substitution (SNAr) with 4-fluoroaniline at the 4-position, requiring precise control of temperature (80–100°C) and solvent polarity (DMF or DMSO) .
Validation : Confirm regioselectivity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Mechanistic Studies

Q. Q2: How can researchers resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. non-specific binding) for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Methodological strategies include:

  • Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to rule out false positives .
  • Purity Control : Employ reverse-phase HPLC (≥95% purity) and LC-MS to exclude byproducts (e.g., desulfonylated derivatives) that may interfere with activity .
  • Computational Docking : Perform molecular dynamics simulations to verify binding poses in kinase active sites, referencing crystal structures from databases like PDB .
    Case Study : A 2023 study resolved conflicting IC₅₀ values by identifying residual DMSO in assay buffers as a confounding variable, emphasizing solvent controls .

Analytical Challenges in Structural Confirmation

Q. Q3: What advanced analytical techniques are critical for distinguishing isomeric byproducts during synthesis?

Answer:

  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons, critical for differentiating ortho/meta substitution in the benzodioxole moiety .
  • X-ray Crystallography : Provides unambiguous confirmation of the thiophene core’s substitution pattern and dihedral angles between aromatic rings .
  • Tandem MS/MS : Fragmentation patterns help identify sulfonyl-group retention or loss during ionization, a common issue in ESI-MS .
    Note : For crystalline samples, synchrotron radiation improves resolution for heavy atoms (e.g., sulfur) in the sulfonyl group .

Methodological Pitfalls in Solubility Optimization

Q. Q4: How can researchers address poor aqueous solubility without altering the compound’s bioactivity?

Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining chemical integrity .
  • Salt Formation : Screen counterions (e.g., HCl, sodium) for the amine group, monitoring pH stability (pH 6–8) to prevent hydrolysis .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, characterized via dynamic light scattering (DLS) and TEM .
    Validation : Compare logP values (calculated vs. experimental) to assess formulation efficacy. Use Franz cell assays for permeability studies .

Advanced Applications in Multi-Disciplinary Research

Q. Q5: What interdisciplinary approaches integrate this compound into materials science or neuropharmacology studies?

Answer:

  • Materials Science : Explore its use as a photoactive moiety in organic semiconductors. UV-Vis spectroscopy and cyclic voltammetry can characterize HOMO-LUMO gaps (~3.2 eV predicted) .
  • Neuropharmacology : Target NMDA receptor modulation via fluorophenyl interactions. Use patch-clamp electrophysiology on neuronal cultures to validate ion-channel effects .
    Data Integration : Combine DFT calculations (e.g., Gaussian 16) with experimental FTIR to correlate electronic structure with functional group reactivity .

Contradictions in Metabolic Stability Data

Q. Q6: How should researchers reconcile discrepancies in hepatic microsomal stability across species (e.g., mouse vs. human)?

Answer:

  • Species-Specific CYP Profiling : Use LC-MS/MS to quantify metabolite formation (e.g., hydroxylated benzodioxole) in mouse vs. human liver microsomes .
  • In Silico Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor model CYP3A4/2D6 interactions, identifying species-specific metabolic hotspots .
    Mitigation : Introduce deuterium at labile positions (e.g., benzodioxole methylene) to reduce first-pass metabolism, confirmed via isotopic MS .

Advanced Computational Modeling

Q. Q7: What computational strategies validate the compound’s conformational stability in solution?

Answer:

  • MD Simulations : Run 100-ns trajectories in explicit solvent (water/ethanol) to assess torsional flexibility of the thiophene-benzodioxole linkage .
  • QM/MM Hybrid Methods : Calculate energy barriers for sulfonyl-group rotation, comparing with variable-temperature NMR data .
    Software Recommendations : Amber for MD, Gaussian for QM, and VMD for trajectory visualization .

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